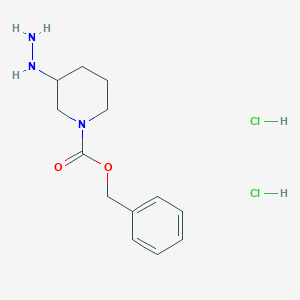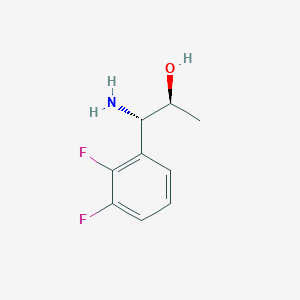
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl group, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves asymmetric hydrogenation or asymmetric epoxidation. These methods utilize chiral catalysts to achieve the desired stereochemistry. For instance, asymmetric hydrogenation can be performed using chiral DuPHOS Rh-catalyst, while asymmetric epoxidation can be achieved using Jacobsen’s Mn catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale asymmetric synthesis. The use of chiral metal catalysts is crucial to ensure high enantiomeric purity. The process may include steps such as the resolution of racemates or the use of chiral pool synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaOH (Sodium hydroxide) for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical drugs, particularly those requiring high enantiomeric purity.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
Uniqueness
What sets (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL apart from its similar compounds is its specific stereochemistry, which can result in different biological activities and chemical reactivities. This makes it a valuable compound in the synthesis of enantiomerically pure drugs and other chiral molecules .
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
Clave InChI |
QGQMHGKLKBAITH-SSDLBLMSSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=C(C(=CC=C1)F)F)N)O |
SMILES canónico |
CC(C(C1=C(C(=CC=C1)F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


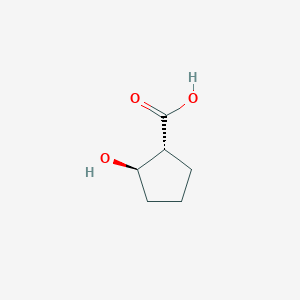
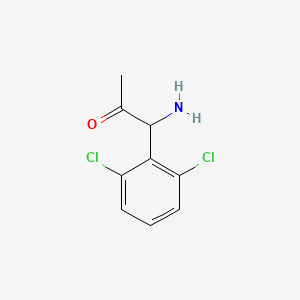
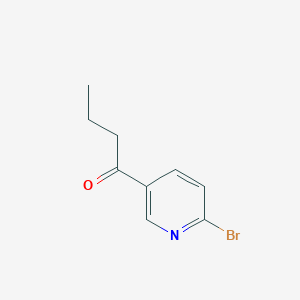
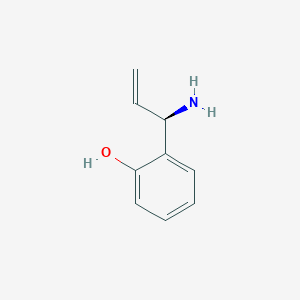
![(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B13054479.png)
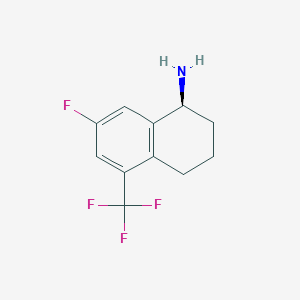
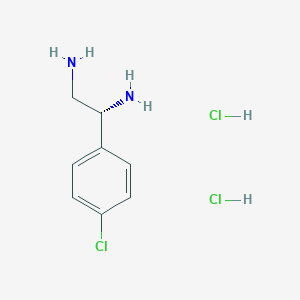
![(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13054496.png)
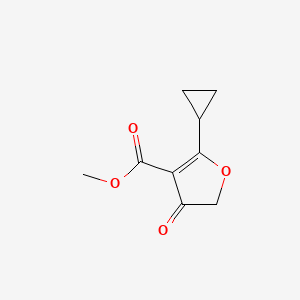
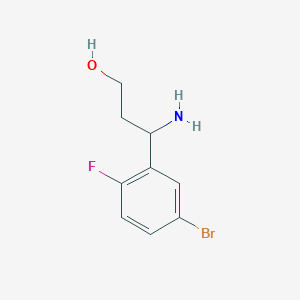
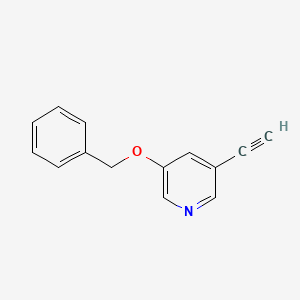
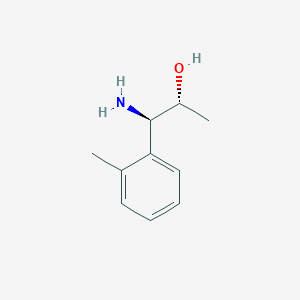
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054514.png)
